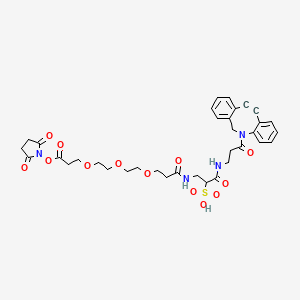
Ianthelliformisamine B (diTFA)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ianthelliformisamine B (diTFA) is a bromotyrosine-derived antibacterial agent isolated from the marine sponge Suberea ianthelliformis. This compound has shown significant potential in combating resistant Gram-negative bacteria, making it a valuable candidate for further research and development in the field of antimicrobial agents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ianthelliformisamine B (diTFA) can be synthesized through a straightforward process involving the condensation of (E)-3-(3,5-dibromo-4-methoxyphenyl)acrylic acid and the corresponding Boc-protected polyamine, followed by Boc-deprotection with trifluoroacetic acid . The key steps in this synthesis include:
Condensation Reaction: The reaction between (E)-3-(3,5-dibromo-4-methoxyphenyl)acrylic acid and Boc-protected polyamine.
Boc-Deprotection: Removal of the Boc protecting group using trifluoroacetic acid.
Industrial Production Methods
The high chemical yield (ranging from 27% to 91%) suggests that the compound can be produced efficiently on a larger scale .
Analyse Chemischer Reaktionen
Types of Reactions
Ianthelliformisamine B (diTFA) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the bromotyrosine moiety.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiol compounds.
Major Products Formed
The major products formed from these reactions include various derivatives of Ianthelliformisamine B (diTFA) with modified functional groups, which can exhibit different biological activities .
Wissenschaftliche Forschungsanwendungen
Ianthelliformisamine B (diTFA) has several scientific research applications, including:
Antibacterial Research: The compound has been shown to enhance the efficacy of antibiotics against resistant Gram-negative bacteria, making it a valuable tool in the fight against antibiotic resistance.
Biological Studies: Its ability to inhibit bacterial growth makes it a useful compound for studying bacterial physiology and mechanisms of resistance.
Medicinal Chemistry: The compound’s unique structure and biological activity make it a potential lead compound for the development of new antibacterial agents.
Industrial Applications: Ianthelliformisamine B (diTFA) can be used in the development of antibacterial coatings and materials for medical devices and surfaces.
Wirkmechanismus
The mechanism of action of Ianthelliformisamine B (diTFA) involves the inhibition of bacterial growth by interfering with the bacterial cell membrane and efflux pump systems. The compound has been shown to depolarize the bacterial membrane and inhibit ATP efflux, leading to bacterial cell death . Additionally, it works synergistically with antibiotics like ciprofloxacin to enhance their antibacterial effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ianthelliformisamine A: Another bromotyrosine-derived compound with similar antibacterial properties.
Ianthelliformisamine C: A related compound with distinct biological activities.
Spermatinamine: A polyamine compound with antibacterial properties.
Pistillarin: Another bromotyrosine-derived compound with antibacterial activity.
Uniqueness
Ianthelliformisamine B (diTFA) stands out due to its high efficacy against resistant Gram-negative bacteria and its ability to enhance the activity of existing antibiotics. Its unique mechanism of action, involving membrane depolarization and efflux pump inhibition, sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C21H27Br2F6N3O6 |
|---|---|
Molekulargewicht |
691.3 g/mol |
IUPAC-Name |
(E)-N-[3-(4-aminobutylamino)propyl]-3-(3,5-dibromo-4-methoxyphenyl)prop-2-enamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C17H25Br2N3O2.2C2HF3O2/c1-24-17-14(18)11-13(12-15(17)19)5-6-16(23)22-10-4-9-21-8-3-2-7-20;2*3-2(4,5)1(6)7/h5-6,11-12,21H,2-4,7-10,20H2,1H3,(H,22,23);2*(H,6,7)/b6-5+;; |
InChI-Schlüssel |
FKIKCFCKBQMKRB-TXOOBNKBSA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1Br)/C=C/C(=O)NCCCNCCCCN)Br.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Kanonische SMILES |
COC1=C(C=C(C=C1Br)C=CC(=O)NCCCNCCCCN)Br.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



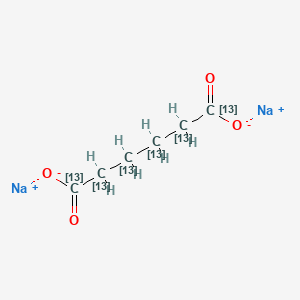
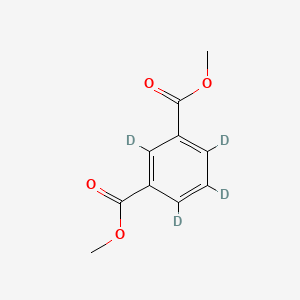

![dipotassium;[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl phosphate](/img/structure/B12389111.png)
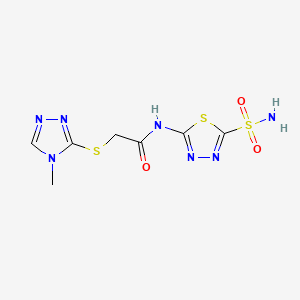

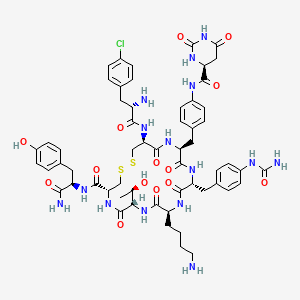
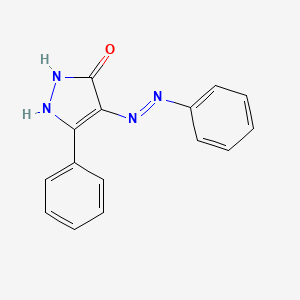


![6-methyl-~{N}-(4-methylsulfonylphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12389163.png)
